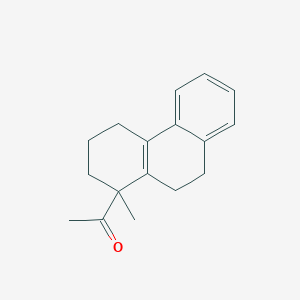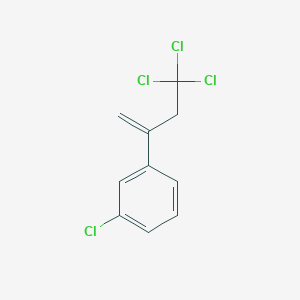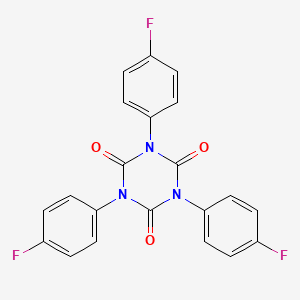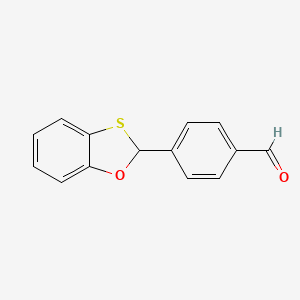![molecular formula C13H11ClOS B14598961 4-Chloro-2-[(phenylsulfanyl)methyl]phenol CAS No. 61151-24-4](/img/structure/B14598961.png)
4-Chloro-2-[(phenylsulfanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[(phenylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a phenylsulfanyl group, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(phenylsulfanyl)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with a phenylsulfanyl methylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol group, facilitating the nucleophilic attack on the methylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium amide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding phenol without the chloro group.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[(phenylsulfanyl)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-[(phenylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
61151-24-4 |
|---|---|
Molekularformel |
C13H11ClOS |
Molekulargewicht |
250.74 g/mol |
IUPAC-Name |
4-chloro-2-(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C13H11ClOS/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8,15H,9H2 |
InChI-Schlüssel |
VZHGNSWFOGYKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)


![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)

![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

